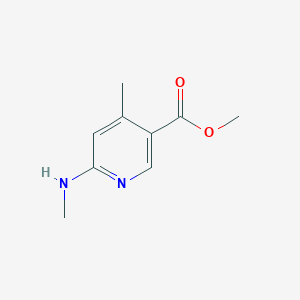![molecular formula C10H16O4 B13003622 Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate CAS No. 2315282-07-4](/img/structure/B13003622.png)
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by its bicyclic structure, which includes a 2-oxabicyclo[2.2.2]octane ring system. It is a solid at room temperature and has various applications in organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate can be synthesized through an esterification reaction. One common method involves the reaction of 4-hydroxybicyclo[2.2.2]octane-1-one with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar conditions as those described for laboratory synthesis. The process would be optimized for yield and purity, and safety measures would be implemented to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used under appropriate conditions.
Major Products
Oxidation: The major product is 4-(carboxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate.
Reduction: The major product is 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-methanol.
Substitution: The products depend on the nucleophile used, such as 4-(azidomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with various molecular targets. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon enzymatic cleavage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
- 4-azabicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity compared to its analogs. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
2315282-07-4 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h11H,2-7H2,1H3 |
InChI-Schlüssel |
CPTJWPFBSCOGDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(CC1)(CO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





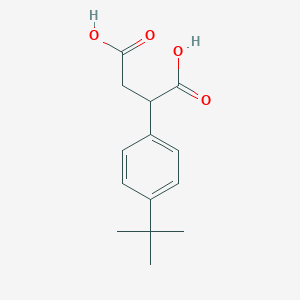

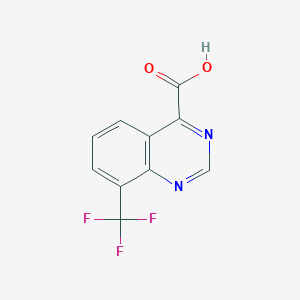

![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)

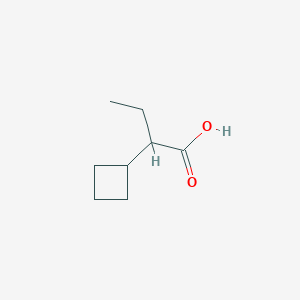
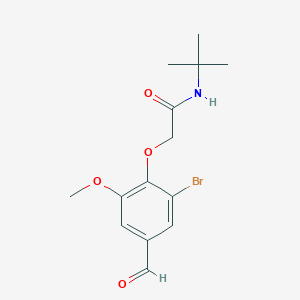
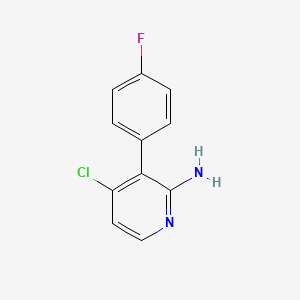
![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)
